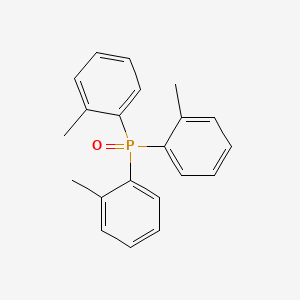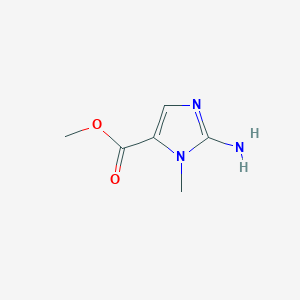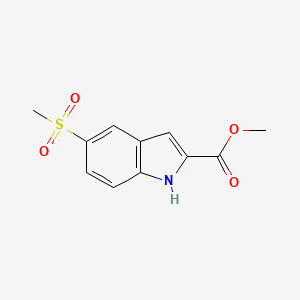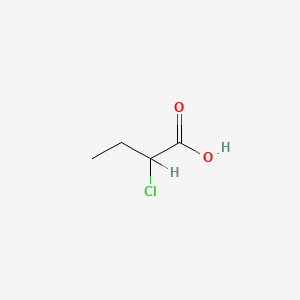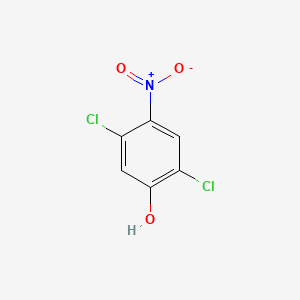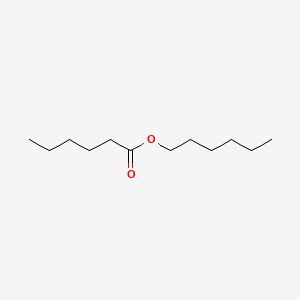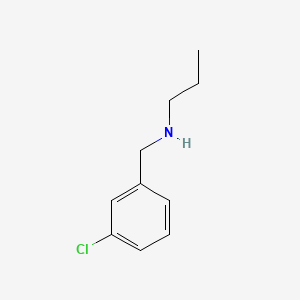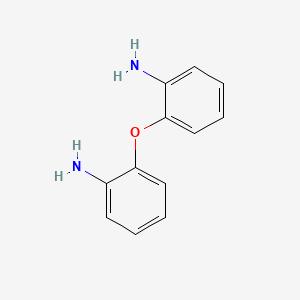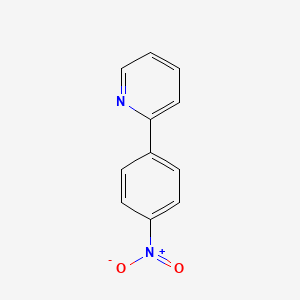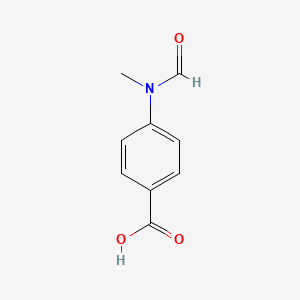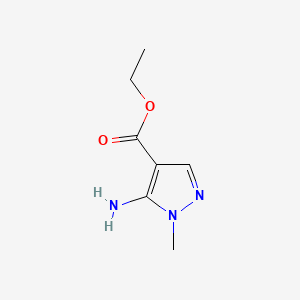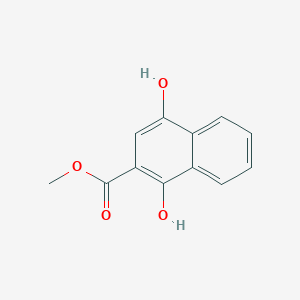
Methyl 1,4-dihydroxy-2-naphthoate
Vue d'ensemble
Description
Methyl 1,4-dihydroxy-2-naphthoate is a chemical compound with the molecular formula C12H10O4 . Its average mass is 218.205 Da and its monoisotopic mass is 218.057907 Da . It is also known by other names such as 1,4-dihydroxy-2-Naphthalenecarboxylic acid methyl ester, 1,4-Dihydroxy-2-naphtoate de méthyle, and 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 1,4-dihydroxy-2-naphthoate consists of a naphthalene core with two hydroxy groups at positions 1 and 4, and a carboxylic acid methyl ester at position 2 .Chemical Reactions Analysis
Methyl 1,4-dihydroxy-2-naphthoate is involved in the biosynthesis of menaquinone (Vitamin K), specifically demethylmenaquinol-9 within E. coli . The enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase catalyzes the chemical reaction that converts the soluble bicyclic naphthalenoid compound DHNA into demethylmenaquinone-9 by attaching a 40 carbon side chain to DHNA .Physical And Chemical Properties Analysis
Methyl 1,4-dihydroxy-2-naphthoate is a solid at room temperature . It has a molecular weight of 218.21 . The InChI code for this compound is 1S/C12H10O4/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13-14H,1H3 .Applications De Recherche Scientifique
Application 1: Bioconversion to Menaquinone
- Scientific Field : Microbiology and Biotechnology .
- Summary of the Application : Methyl 1,4-dihydroxy-2-naphthoate is used as a precursor in the bioconversion process to synthesize Menaquinone (MK-4), also known as Vitamin K2 . This process is carried out using genetically engineered Elizabethkingia meningoseptica .
- Methods of Application : The bioconversion method involves the synthesis of MK-4 directly from its precursors, Methyl 1,4-dihydroxy-2-naphthoate and farnesol, using whole cells of genetically engineered Elizabethkingia meningoseptica .
- Results or Outcomes : The yield of MK-4 peaked at 29.85±0.36 mg/L in the organic phase and 24.08±0.33 mg/g DCW after 12 hours of bioconversion using free cells in a two-phase conversion system . After optimizing the catalysis system, the MK-4 yield reached 26.91±1.27 mg/L using the immobilized cells and had molar conversion rates of 58.56% and 76.90% for Methyl 1,4-dihydroxy-2-naphthoate and farnesol, respectively .
Application 2: Synthesis of Vitamin K Variants
- Scientific Field : Organic Chemistry .
- Summary of the Application : Methyl 1,4-dihydroxy-2-naphthoate is used as a substrate in the synthesis of various Vitamin K variants .
- Methods of Application : The synthesis involves various chemical reactions such as condensation reactions, Friedel-Craft alkylations, Claisen rearrangement, Diels-Alder reactions, and others .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
Application 3: Synthesis of Dihydroxynaphthoic Acids
- Scientific Field : Organic Chemistry .
- Summary of the Application : Methyl 1,4-dihydroxy-2-naphthoate is used in the synthesis of dihydroxynaphthoic acids .
- Methods of Application : The synthesis involves the use of Cytochrome P450 monooxygenases (P450s) which regio- and stereoselectively introduce one oxygen atom derived from molecular oxygen into organic compounds under mild reaction conditions .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
Application 4: Synthesis of Prenylquinones
- Scientific Field : Biochemistry .
- Summary of the Application : Methyl 1,4-dihydroxy-2-naphthoate is involved in the biosynthesis of prenylquinones, which are isoprenoid compounds with a characteristic quinone structure and isoprenyl tail that are ubiquitous in almost all living organisms .
- Methods of Application : The synthesis involves the use of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) as common precursors .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
Application 5: Synthesis of Plant Pigments
- Scientific Field : Plant Biochemistry .
- Summary of the Application : Methyl 1,4-dihydroxy-2-naphthoate is a branch point metabolite leading to the biosynthesis of many plant pigments, including some two-ring naphthoquinones (such as lawsone and juglone) and the three-ring anthraquinones (such as alizarin and munjistin) .
- Methods of Application : The synthesis involves the use of 1,4-dihydroxy-2-naphthoate as an intermediate in the biosynthetic pathway .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
Application 6: Use in Photographic Materials and Dyes
- Scientific Field : Material Science .
- Summary of the Application : Methyl 1,4-dihydroxy-2-naphthoate is used in the production of photographic materials and dyes .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
Application 7: Synthesis of Dihydroxynaphthoic Acids
- Scientific Field : Biochemistry .
- Summary of the Application : Methyl 1,4-dihydroxy-2-naphthoate is used in the synthesis of dihydroxynaphthoic acids . These acids and their derivatives find use in numerous industrial applications, including dyes and optical materials .
- Methods of Application : The synthesis involves the use of Cytochrome P450 monooxygenases (P450s) which regio- and stereoselectively introduce one oxygen atom derived from molecular oxygen into organic compounds under mild reaction conditions .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
Application 8: Use in Photographic Materials and Dyes
- Scientific Field : Material Science .
- Summary of the Application : Methyl 1,4-dihydroxy-2-naphthoate is used in the production of photographic materials and dyes .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
Safety And Hazards
Methyl 1,4-dihydroxy-2-naphthoate is classified as a GHS07 substance, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Orientations Futures
While specific future directions for Methyl 1,4-dihydroxy-2-naphthoate are not available, it’s worth noting that there is ongoing research into the biosynthesis of menaquinone (Vitamin K), in which this compound plays a role . This research could potentially lead to new production strategies for Vitamin K .
Propriétés
IUPAC Name |
methyl 1,4-dihydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMAPJSLKLVFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345394 | |
| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4-dihydroxy-2-naphthoate | |
CAS RN |
77060-74-3 | |
| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

